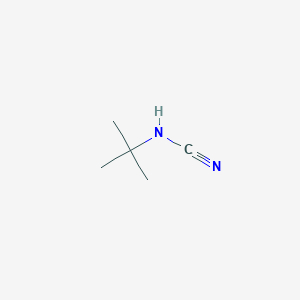

Tert-butylcyanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butylcyanamide (TBCA) is an organic compound belonging to the family of alkyl cyanides. It is a colorless liquid with a faint odor and is used as a solvent in the pharmaceutical and chemical industries. It is also used as a reagent in organic synthesis. TBCA is a versatile compound with a wide range of applications in laboratory experiments and research.

Applications De Recherche Scientifique

Coordination Chemistry and Ligand Design

Tert-butylcyanamide (Me₃CNCN) serves as a unique ligand due to its ability to bind metals with one or two donor atoms. When N,N₀-di-tert-butylcarbodiimide (Me₃CN=C=NCMe₃) undergoes reductive cleavage in the presence of a Gd²⁺ complex, it forms tert-butylcyanamide anions. These anions can coordinate end-on or side-on to potassium ions in the same single crystal. For instance, a crystal containing [K(18-crown-6)(H₂O)][NCNCMe₃-kN] features an end-on coordinated tBuNCN anion, while [K(18-crown-6)][2-NCNCMe₃] showcases a side-on coordination to the terminal N—C linkage .

Total Synthesis of Natural Products

Tert-butylsulfinamide (Me₃CSO) is a derivative of tert-butylcyanamide. Researchers have employed tert-butylsulfinamide in the total synthesis of various natural products. Its versatile reactivity allows for the construction of complex molecular frameworks, making it a valuable tool in synthetic chemistry .

Asymmetric Synthesis via Sulfinimines

Enantiopure tert-butanesulfinamide, a close relative of tert-butylcyanamide, has become a gold standard in asymmetric synthesis. It plays a crucial role in N-heterocycle synthesis via sulfinimines. Over the last two decades, researchers have harnessed its chiral properties to create diverse N-heterocyclic compounds with high enantioselectivity .

Hydrogen Bonding and Stabilization

In the crystal containing tert-butylcyanamide anions, one equivalent of 1,3-di-tert-butyl urea (C₉H₂₀N₂O) participates in hydrogen bonding. This interaction may contribute to stabilizing the whole assembly. The presence of water in the reaction system is evident from the aquated 18-crown-6 counter-cation. The urea component arises from the formal hydrolysis of di-tert-butylcarbodiimide .

Propriétés

IUPAC Name |

tert-butylcyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-5(2,3)7-4-6/h7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQCYUBVFOFMRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butylcyanamide | |

CAS RN |

36668-76-5 |

Source

|

| Record name | tert-Butylcyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2728988.png)

![[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2728990.png)

![3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2728993.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2728997.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2729001.png)

![(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2729002.png)

![2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride](/img/structure/B2729007.png)